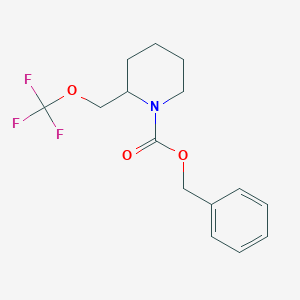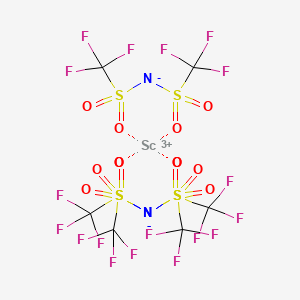
Scandium trifluoromethanesulfonimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium trifluoromethanesulfonimide is a chemical compound with the formula Sc[N(SO2CF3)2]3. It is a derivative of trifluoromethanesulfonimide and contains scandium as the central metal ion. This compound is known for its high Lewis acidity and is used in various catalytic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scandium trifluoromethanesulfonimide can be synthesized by reacting scandium oxide with trifluoromethanesulfonic acid. The reaction typically involves heating scandium oxide with an excess of trifluoromethanesulfonic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Scandium trifluoromethanesulfonimide is known to undergo various types of reactions, including:
Acetalization: It acts as a catalyst in the acetalization of aldehydes and ketones.
Diastereoselective Reactions: It is used in the diastereoselective preparation of 2,5-disubstituted 1,3-dioxolanones and 2,6-disubstituted 1,3-dioxanones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound include acetals, dioxolanones, and dioxanones, depending on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
Scandium trifluoromethanesulfonimide has a wide range of applications in scientific research, including:
Polymerization: It is involved in the ring-opening polymerization of lactones, enhancing the Lewis acidity of the reaction environment.
Material Science: It is used in the synthesis of advanced materials due to its high reactivity and stability.
Wirkmechanismus
The mechanism by which scandium trifluoromethanesulfonimide exerts its effects is primarily through its role as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scandium trifluoromethanesulfonate: Another scandium-based Lewis acid with similar catalytic properties.
Trifluoromethanesulfonimide: A Bronsted acid catalyst that is superior to scandium triflate in catalytic action.
Uniqueness
Scandium trifluoromethanesulfonimide is unique due to its high Lewis acidity and stability in various reaction conditions. It is particularly effective in catalyzing acetalization and diastereoselective reactions, making it a valuable compound in organic synthesis.
Eigenschaften
Molekularformel |
C6F18N3O12S6Sc |
|---|---|
Molekulargewicht |
885.4 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;scandium(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChI-Schlüssel |
FUXLYEZEIZAKTL-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



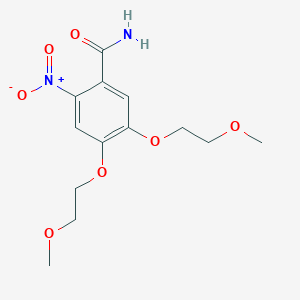
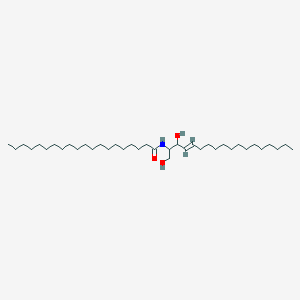
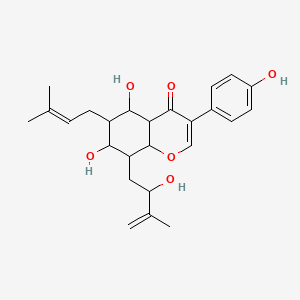
![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)

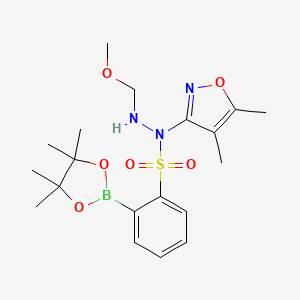

![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)

